Cas no 84773-08-0 (ISORORIDIN A)

ISORORIDIN A structure
ISORORIDIN A structure
Product name:ISORORIDIN A
CAS No:84773-08-0
MF:C29H40O9
MW:532.6
CID:891425
PubChem ID:73352797

ISORORIDIN A Chemical and Physical Properties

Names and Identifiers

    • ISORORIDIN A
    • CID 102115538
    • (7'R)-7'-Deoxo-7'-[(S)-1-hydroxyethyl]verrucarin A
    • Verrucarin A, 7'-deoxo-7'-[(1S)-1-hydroxyethyl]-, (7'R)- (9CI)
    • (6'R,13'S) Isororidin A
    • CHEMBL341800
    • 84773-08-0
    • Inchi: 1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5-,8-6-/t18-,19+,20-,21+,22?,23?,25+,27-,28?,29-/m1/s1
    • InChI Key: NSFWWJIQIKBZMJ-GNQXWOFKSA-N
    • SMILES: O1C[C@@]21C1C[C@H]3[C@]2(C)C2(COC([C@H]([C@H](C)CCO[C@@H]([C@H](C)O)C=CC=CC(=O)O3)O)=O)CCC(C)=CC2O1 |c:24,26|

Computed Properties

  • Exact Mass: 532.26723285g/mol
  • Monoisotopic Mass: 532.26723285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 1
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 124

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 752.4±60.0 °C(Predicted)
  • pka: 12.83±0.70(Predicted)

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